Dual FABP4/5 Inhibitor Scaffold Confirmation vs. Selective FABP4 Inhibitor BMS309403
The compound resides within the non-annulated thiophenylamide series explicitly claimed as dual FABP4/5 inhibitors [1]. In contrast, the widely used benchmark BMS309403 is a selective FABP4 inhibitor that shows negligible FABP5 engagement (Ki for FABP4 <2 nM vs. FABP5 >10 µM) [2]. Dual inhibition of FABP4 and FABP5 is mechanistically important because FABP5 knockout upregulation can compensate for FABP4 inhibition alone [1]. However, specific Ki or IC50 values for this exact compound against FABP4 and FABP5 have not been publicly disclosed in peer-reviewed literature or patent biological examples.
| Evidence Dimension | FABP4/5 dual inhibitory activity |
|---|---|
| Target Compound Data | Not publicly available for this specific compound |
| Comparator Or Baseline | BMS309403: FABP4 Ki <2 nM; FABP5 Ki >10,000 nM |
| Quantified Difference | Cannot be calculated; mechanistic differentiation based on patent class definition |
| Conditions | Human recombinant FABP4 and FABP5; TR-FRET displacement assay (BMS309403 data) |
Why This Matters
Procurement for dual-inhibition studies requires a compound from the dual-inhibitor patent class; a selective FABP4 inhibitor will not replicate the FABP4/5 dual-knockdown phenotype.
- [1] Buettelmann, B., Ceccarelli, S. M., Kuehne, H., Kuhn, B., Neidhart, W., Obst Sander, U., & Richter, H. (2016). Non-annulated thiophenylamides as inhibitors of fatty acid binding protein (FABP) 4 and/or 5. U.S. Patent No. 9,353,102. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Sulsky, R., Magnin, D. R., Huang, Y., Simpkins, L., Taunk, P., Patel, M., ... & Robl, J. A. (2007). Potent and selective biphenyl azole inhibitors of adipocyte fatty acid binding protein (aP2). Bioorganic & Medicinal Chemistry Letters, 17(12), 3511–3515. View Source
